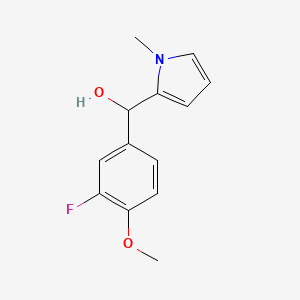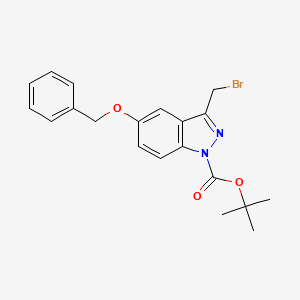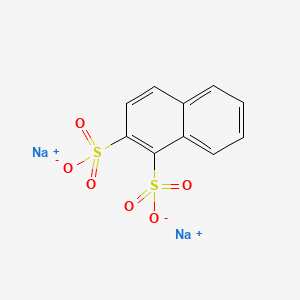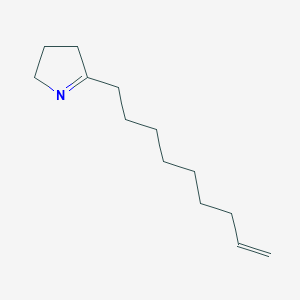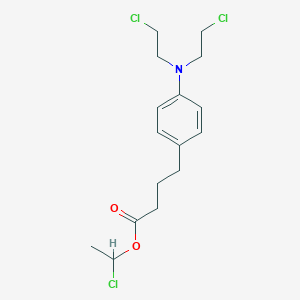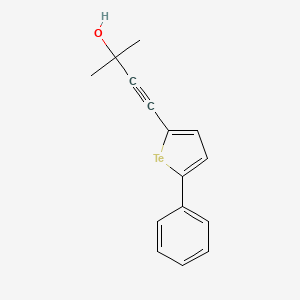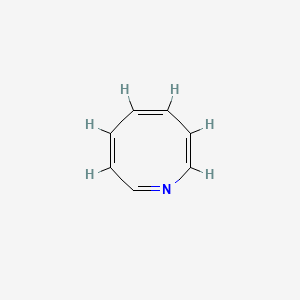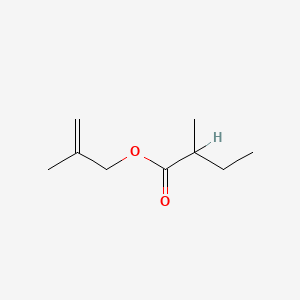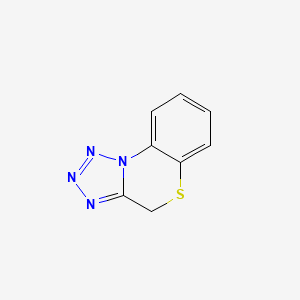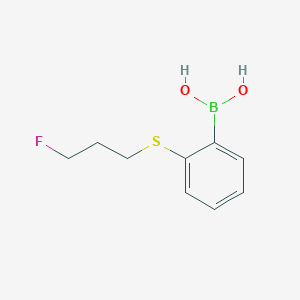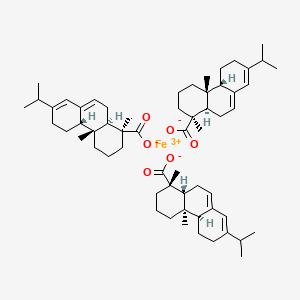
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane is an organosilicon compound that features selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane typically involves the reaction of tetramethyldisiloxane with selenium compounds under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can regenerate the original selenide compound.
Scientific Research Applications
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Chemistry: It serves as a reagent in various chemical reactions, particularly those involving selenium chemistry.
Biology and Medicine: Research is ongoing into the potential biological activities of selenium-containing compounds, including their antioxidant properties and potential therapeutic applications.
Mechanism of Action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane exerts its effects is primarily related to the chemical reactivity of the selenium atoms within its structure. Selenium can participate in redox reactions, which can influence various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3,7,7-Tetramethyl-1,2,5-trithiepane: This compound contains sulfur atoms instead of selenium and has similar structural features.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms and is known for its stability and unique properties.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-diselenadisilocane is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and potential biological activities compared to similar compounds containing sulfur or silicon
Properties
CAS No. |
920513-66-2 |
|---|---|
Molecular Formula |
C8H20Se2Si2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-1,5,3,7-diselenadisilocane |
InChI |
InChI=1S/C8H20Se2Si2/c1-11(2)5-9-7-12(3,4)8-10-6-11/h5-8H2,1-4H3 |
InChI Key |
LEPXPEPYJISXDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Se]C[Si](C[Se]C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


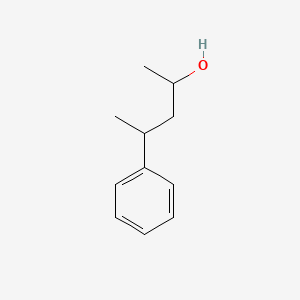
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)
